molecular formula C9H9F3 B14562857 1,1,1-Trifluoro-6,6-dimethylhepta-2,4-diyne CAS No. 61940-92-9

1,1,1-Trifluoro-6,6-dimethylhepta-2,4-diyne

Cat. No.: B14562857
CAS No.: 61940-92-9
M. Wt: 174.16 g/mol
InChI Key: GOQVRUZIZIHOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-6,6-dimethylhepta-2,4-diyne: is a chemical compound characterized by the presence of trifluoromethyl and dimethyl groups attached to a hepta-2,4-diyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-6,6-dimethylhepta-2,4-diyne typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors and alkynes.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques and quality control measures is essential to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-6,6-dimethylhepta-2,4-diyne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the trifluoromethyl or dimethyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Catalysts: Catalysts like palladium, platinum, and nickel are often employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1,1-Trifluoro-6,6-dimethylhepta-2,4-diyne has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6,6-dimethylhepta-2,4-diyne involves its interaction with specific molecular targets and pathways. The trifluoromethyl and dimethyl groups play a crucial role in determining the compound’s reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Known for its use in various chemical reactions and as a reagent in organic synthesis.

    1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Utilized in the synthesis of complex molecules and as a ligand in coordination chemistry.

    1,1,1-Trifluoro-6,6-dimethyl-2-heptanone: Another compound with similar structural features and applications.

Uniqueness

1,1,1-Trifluoro-6,6-dimethylhepta-2,4-diyne stands out due to its unique combination of trifluoromethyl and dimethyl groups attached to a hepta-2,4-diyne backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61940-92-9

Molecular Formula

C9H9F3

Molecular Weight

174.16 g/mol

IUPAC Name

1,1,1-trifluoro-6,6-dimethylhepta-2,4-diyne

InChI

InChI=1S/C9H9F3/c1-8(2,3)6-4-5-7-9(10,11)12/h1-3H3

InChI Key

GOQVRUZIZIHOMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC#CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.